2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester
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Overview
Description
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₃NO₁₆ and its molecular weight is 591.52. The purity is usually 95%.
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Scientific Research Applications
Modification of Biopolymers
Research has shown that the chemical modification of xylan, a type of biopolymer, into ethers and esters can lead to new materials with specific properties tailored by the functional groups, degree of substitution, and substitution patterns. Such modifications can produce materials useful for drug delivery applications, among others. This approach could be analogous to the modification of other complex molecules, hinting at the potential applications of specific esters like the one in drug delivery systems or as biomedical materials (Petzold-Welcke et al., 2014).
Synthesis and Applications of Esters
Esters derived from fatty acids and glycerol, known as fatty acid esters, are used as nonionic surfactants in various industries, including food, detergents, and cosmetics. The synthesis of these esters through more selective and environmentally friendly processes using solid catalysts highlights the ongoing search for sustainable chemical processes. Such research into ester synthesis and application could encompass the synthesis of specific esters like "2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester" for specialized applications (Márquez-Álvarez et al., 2004).
Potential for Drug Development and Other Applications
The scientific exploration into the synthesis, usage, and biological activities of compounds like jasmonic acid and its derivatives provides a framework for understanding the potential applications of "2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester". These studies suggest that specific chemical modifications can lead to compounds with significant therapeutic potential or utility in various biotechnological applications (Ghasemi Pirbalouti et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester is N-acetylneuraminic acid , which is often present as the terminal sugar of glycoproteins . This compound is a versatile acetylated neuraminic acid or sialic acid derivative .
Mode of Action
It is known to interact with its target, n-acetylneuraminic acid, in a specific manner that influences the function of glycoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function and regulation of glycoproteins. As N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins, the compound’s interaction with this target can influence various biochemical pathways .
Pharmacokinetics
Its molecular weight of 53348 suggests that it may have good bioavailability .
Properties
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNEPRLKNKBFL-MVXXMNISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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